molecular formula C11H14BrN B598957 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1203684-57-4

5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B598957
CAS RN: 1203684-57-4
M. Wt: 240.144
InChI Key: TWKOHMCQTMGJSC-UHFFFAOYSA-N
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Description

5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (5-Bromo-DMT) is a synthetic compound that has been widely studied over the last few decades. It has been used in laboratory experiments to study the effects of various biochemical and physiological processes. 5-Bromo-DMT has been found to have a variety of applications in the scientific research field, including in the study of the mechanism of action of certain compounds, the biochemical and physiological effects of compounds, and the advantages and limitations for lab experiments.

Scientific Research Applications

Therapeutic Applications and Anticancer Potential Tetrahydroisoquinoline derivatives, including compounds structurally related to 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, have been extensively studied for their therapeutic activities. These compounds exhibit a broad spectrum of pharmacological properties, particularly in anticancer drug discovery. The US FDA approval of trabectedin, a compound with tetrahydroisoquinoline rings, for the treatment of soft tissue sarcomas highlights the anticancer potential of this scaffold. Research has shown that derivatives of tetrahydroisoquinoline possess activities against various cancer molecular targets, emphasizing their significance in anticancer drug design (Singh & Shah, 2017; Faheem et al., 2021).

Regioselectivity in Synthesis The synthesis of unsymmetrical dimethylated pyridines, including derivatives related to this compound, involves detailed studies on regioselectivity during free radical bromination. These studies aim to understand the mechanisms underlying the bromination process, which is crucial for the synthesis of structurally complex tetrahydroisoquinoline derivatives. The findings contribute to the development of synthetic methodologies that can be applied to produce compounds with desired structural features for pharmacological testing (Thapa et al., 2014).

Neuroprotective and Antidepressant Effects Research has also explored the neuroprotective, antiaddictive, and antidepressant properties of tetrahydroisoquinoline derivatives. These compounds show promise in animal models for various central nervous system disorders, indicating their potential as novel therapeutic agents for treating neurodegenerative diseases and mood disorders (Antkiewicz‐Michaluk et al., 2018).

Chemical Properties and Analytical Methods The chemical and analytical aspects of tetrahydroisoquinoline derivatives, including their synthesis and characterization, are crucial for their development as therapeutic agents. Studies on regiochemistry control in radical cyclizations provide insights into synthesizing physiologically active compounds, including neuroprotective and anticancer agents. These investigations highlight the importance of understanding the chemical properties of tetrahydroisoquinoline derivatives for their application in medicinal chemistry (Ishibashi & Tamura, 2004).

properties

IUPAC Name

5-bromo-4,4-dimethyl-2,3-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-11(2)7-13-6-8-4-3-5-9(12)10(8)11/h3-5,13H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKOHMCQTMGJSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=C1C(=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745087
Record name 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1203684-57-4
Record name 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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